N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
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Overview
Description
N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a complex organic compound with a unique structure that includes an indole, thiazolidine, and benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide typically involves multiple steps. One common approach is the condensation of 1-butyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-hydroxybenzohydrazide in the presence of a thiazolidine-2,4-dione derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. scaling up the laboratory synthesis would involve optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole and thiazolidine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with protein binding sites, while the thiazolidine ring may participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- N-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide
Uniqueness
N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H19N3O4S2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H19N3O4S2/c1-2-3-12-24-15-10-6-4-8-13(15)17(20(24)28)18-21(29)25(22(30)31-18)23-19(27)14-9-5-7-11-16(14)26/h4-11,26H,2-3,12H2,1H3,(H,23,27)/b18-17- |
InChI Key |
HNBJEIGFAYWREY-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)C1=O |
Origin of Product |
United States |
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